Cas no 39267-05-5 (2,3-Dichloro-6-methylquinoxaline)

2,3-Dichloro-6-methylquinoxaline is a heterocyclic organic compound featuring a quinoxaline core substituted with chlorine atoms at the 2- and 3-positions and a methyl group at the 6-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro substitutions enhance electrophilic properties, facilitating nucleophilic displacement reactions, while the methyl group offers additional steric and electronic modulation. Its stability under standard conditions ensures ease of handling and storage. This compound is particularly useful in the development of active ingredients, catalysts, and specialty chemicals, where precise molecular tuning is critical.
2,3-Dichloro-6-methylquinoxaline structure
39267-05-5 structure
Product Name:2,3-Dichloro-6-methylquinoxaline
CAS No:39267-05-5
MF:C9H6Cl2N2
MW:213.063339710236
MDL:MFCD00270819
CID:303613
PubChem ID:87558706
Update Time:2025-09-26

2,3-Dichloro-6-methylquinoxaline Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dichloro-6-methylquinoxaline
    • Quinoxaline, 2,3-dichloro-6-methyl-
    • UWSAFTDEEVGSAC-UHFFFAOYSA-N
    • PubChem20637
    • 6-Methyl-2,3-dichlorchinoxalin
    • UWSAFTDEEVGSAC-UHFFFAOYSA-
    • 5138AB
    • AK111322
    • ST2409018
    • AB1009229
    • D3270
    • MFCD00270819
    • AF-615/01046018
    • CS-0152884
    • SCHEMBL404199
    • AKOS005257916
    • DS-5184
    • 2,3-Dichloro-6-methylquinoxaline, 97%
    • 2 pound not3-Dichloro-6-methylquinoxaline
    • InChI=1/C9H6Cl2N2/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3
    • s11913
    • FT-0609545
    • 39267-05-5
    • DTXSID60339989
    • DTXCID80291070
    • MDL: MFCD00270819
    • Inchi: 1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3
    • InChI Key: UWSAFTDEEVGSAC-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=C2C=CC(C)=CC2=N1)Cl

Computed Properties

  • Exact Mass: 211.99100
  • Monoisotopic Mass: 211.991
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 25.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.418
  • Melting Point: 114-118 °C
  • Boiling Point: 289.1°C at 760 mmHg
  • Flash Point: 156.2°C
  • Refractive Index: 1.651
  • PSA: 25.78000
  • LogP: 3.24500
  • Solubility: Not determined

2,3-Dichloro-6-methylquinoxaline Security Information

2,3-Dichloro-6-methylquinoxaline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,3-Dichloro-6-methylquinoxaline Production Method

2,3-Dichloro-6-methylquinoxaline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:39267-05-5)2,3-Dichloro-6-methylquinoxaline
Order Number:A1202743
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:48
Price ($):266.0/502.0
Email:sales@amadischem.com

2,3-Dichloro-6-methylquinoxaline Related Literature

  • 1. 275. Synthetic antimalarials. Part XL. The effect of variation of substituents in 2-chloro-3-β-diethylaminoethylaminoquinoxaline
    F. H. S. Curd,D. G. Davey,G. J. Stacey J. Chem. Soc. 1949 1271

Additional information on 2,3-Dichloro-6-methylquinoxaline

Professional Introduction to 2,3-Dichloro-6-methylquinoxaline (CAS No. 39267-05-5)

2,3-Dichloro-6-methylquinoxaline, identified by its Chemical Abstracts Service (CAS) number 39267-05-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound belongs to the quinoxaline family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both chloro and methyl substituents in its structure imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.

The structural framework of 2,3-Dichloro-6-methylquinoxaline consists of a fused benzene-like ring system containing two nitrogen atoms at the 1 and 4 positions, with chlorine atoms at the 2 and 3 positions and a methyl group at the 6 position. This specific arrangement contributes to its potential as a building block for more complex molecules. The electron-withdrawing nature of the chlorine substituents enhances electrophilic aromatic substitution reactions, while the methyl group can participate in various nucleophilic additions or eliminations. Such characteristics make it a versatile precursor for synthesizing pharmacologically relevant compounds.

In recent years, 2,3-Dichloro-6-methylquinoxaline has been extensively studied for its applications in medicinal chemistry. One of the most promising areas of research involves its use as a scaffold for developing novel therapeutic agents. For instance, derivatives of this compound have shown potential in inhibiting specific enzymatic targets associated with inflammatory diseases and cancer. The quinoxaline core is particularly interesting because it can be modified to exhibit a wide range of biological activities by altering substituents or introducing additional functional groups.

Recent advancements in computational chemistry have further highlighted the significance of 2,3-Dichloro-6-methylquinoxaline. Molecular modeling studies have demonstrated that modifications at the 2, 3, and 6 positions can significantly alter the binding affinity and selectivity of quinoxaline derivatives to biological targets. This has enabled researchers to design more targeted drugs with improved efficacy and reduced side effects. For example, computational screening has identified novel analogs of 2,3-Dichloro-6-methylquinoxaline that exhibit potent inhibitory activity against kinases involved in tumor growth and progression.

The agrochemical industry has also recognized the potential of 2,3-Dichloro-6-methylquinoxaline as a precursor for developing new pesticides and herbicides. Its structural features allow for the synthesis of compounds that can interact with biological pathways in pests and weeds, offering effective control solutions. Researchers have been exploring its derivatives as potential candidates for next-generation crop protection agents that are more environmentally sustainable and less toxic to non-target organisms.

One particularly intriguing aspect of 2,3-Dichloro-6-methylquinoxaline is its role in developing metal-organic frameworks (MOFs). These materials are highly porous structures that can be tailored for various applications, including gas storage, separation technologies, and catalysis. The nitrogen-rich environment provided by the quinoxaline ring system makes it an excellent candidate for coordinating metal ions to form stable MOFs with unique properties. Such materials have potential applications in environmental remediation, where they can adsorb harmful pollutants from water and air.

The synthesis of 2,3-Dichloro-6-methylquinoxaline itself is another area of active research. Traditional synthetic routes often involve multi-step processes that require hazardous reagents or generate significant waste. However, recent innovations have led to more efficient and sustainable methods for producing this compound. For example, catalytic processes have been developed that minimize byproduct formation while maintaining high yields. These advancements not only improve the economic viability of producing 2,3-Dichloro-6-methylquinoxaline but also align with global efforts to promote green chemistry principles.

The future prospects for 2,3-Dichloro-6-methylquinoxaline are bright, with ongoing research uncovering new applications and refining synthetic methodologies. As our understanding of its chemical properties continues to grow, so does its potential to contribute to advancements in medicine, agriculture, and materials science. Collaborative efforts between academia and industry are essential to translate these findings into practical solutions that benefit society.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:39267-05-5)2,3-Dichloro-6-methylquinoxaline
A1202743
Purity:99%/99%
Quantity:10g/25g
Price ($):266.0/502.0
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